molecular formula C6H2F3NaO2S B13200319 Sodium 3,4,5-trifluorobenzene-1-sulfinate CAS No. 1517471-54-3

Sodium 3,4,5-trifluorobenzene-1-sulfinate

Cat. No.: B13200319
CAS No.: 1517471-54-3
M. Wt: 218.13 g/mol
InChI Key: WNRHKPLSLOQEJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Sodium 3,4,5-trifluorobenzene-1-sulfinate typically involves the sulfonation of 3,4,5-trifluorobenzene. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Sodium 3,4,5-trifluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3,4,5-trifluorobenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3,4,5-trifluorobenzene-1-sulfinate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Sodium 3,4,5-trifluorobenzene-1-sulfinate can be compared with other sulfonate compounds such as:

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium methanesulfonate

The presence of trifluoromethyl groups in this compound makes it more reactive and provides unique chemical properties compared to these similar compounds .

Biological Activity

Sodium 3,4,5-trifluorobenzene-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a sulfonate ester. Its mechanism involves:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, including proteases. For instance, studies have indicated that derivatives featuring the trifluorobenzene moiety can interact with the active sites of viral proteases, such as the SARS-CoV-2 3CL protease, leading to inhibition of viral replication .
  • Interaction with Receptors : The presence of the trifluoromethyl group may enhance binding affinity to various receptors or ion channels. Preliminary studies suggest potential interactions with sodium channels, which are critical in neuronal signaling and muscle contraction .

Table 1: Biological Activity Summary

Activity Observed Effects Reference
Enzyme InhibitionInhibits SARS-CoV-2 protease
Sodium Channel InteractionPotential blockage of sodium channels
Antiviral ActivityReduces viral load in cellular assays

Case Study 1: Antiviral Potential

A study investigated the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit significant inhibitory activity against the viral 3CL protease with an IC50 value of approximately 8.6 µM. This suggests that it could serve as a lead compound for developing antiviral therapeutics .

Case Study 2: Sodium Channel Blockade

Research into sodium channel blockers has revealed that compounds structurally similar to this compound can selectively inhibit voltage-gated sodium channels. This property is particularly relevant in the context of treating conditions such as neuropathic pain and epilepsy .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. In animal models, it demonstrated high oral bioavailability (up to 111% in rats) and low clearance rates (7.3 mL/min/mg), suggesting excellent potential for oral administration in therapeutic settings .

Properties

CAS No.

1517471-54-3

Molecular Formula

C6H2F3NaO2S

Molecular Weight

218.13 g/mol

IUPAC Name

sodium;3,4,5-trifluorobenzenesulfinate

InChI

InChI=1S/C6H3F3O2S.Na/c7-4-1-3(12(10)11)2-5(8)6(4)9;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

WNRHKPLSLOQEJC-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.